molecular formula C16H14ClN3O5S B3008533 5-Acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate CAS No. 474625-74-6

5-Acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate

Cat. No.: B3008533
CAS No.: 474625-74-6
M. Wt: 395.81
InChI Key: IQRRUAYXYIUWKA-UHFFFAOYSA-N
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Description

5-Acetamido-2,3-diphenyl-1,2λ⁵,4-thiadiazol-2-ylium perchlorate is a hypervalent sulfur-containing heterocyclic compound with a thiadiazole core. Its structure features:

  • A 1,2λ⁵,4-thiadiazol-2-ylium ring system, where sulfur adopts a hypervalent (λ⁵) configuration, enhancing electrophilic reactivity.
  • 5-Acetamido and 2,3-diphenyl substituents, which modulate steric and electronic properties.
  • A perchlorate (ClO₄⁻) counterion, contributing to solubility in polar solvents and thermal stability.

Properties

IUPAC Name

N-(2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-yl)acetamide;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS.ClHO4/c1-12(20)17-16-18-15(13-8-4-2-5-9-13)19(21-16)14-10-6-3-7-11-14;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRRUAYXYIUWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=[N+](S1)C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-Acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula: C16H14N4O4S
  • Molecular Weight: 366.37 g/mol
  • CAS Number: Not specified in the sources.

The biological activity of this compound can be attributed to its interaction with various biological targets. Thiadiazole derivatives are known to exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity: Thiadiazoles have been reported to possess significant antibacterial and antifungal properties, which can be linked to their ability to inhibit nucleic acid synthesis in microorganisms.
  • Anticancer Properties: Some studies suggest that thiadiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Biological Activity Data

Biological ActivitySourceReference
AntimicrobialIn vitro studies
AnticancerCell line assays
Anti-inflammatoryAnimal models

Case Studies

  • Antimicrobial Efficacy:
    • A study evaluated the antimicrobial activity of various thiadiazole derivatives, including 5-acetamido variants. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentration (MIC) was determined for several strains, showing promising results for clinical applications.
  • Anticancer Activity:
    • In vitro tests on human cancer cell lines demonstrated that the compound could significantly reduce cell viability at specific concentrations.
    • Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Research:
    • Animal model studies highlighted the ability of the compound to reduce inflammation markers in induced models of arthritis.
    • The results suggested a potential therapeutic role in chronic inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole Derivatives

Thiazole-based compounds, such as those described in (e.g., thiazol-5-ylmethyl derivatives with hydroperoxypropan-2-yl groups), share a sulfur-nitrogen heterocyclic core but differ in substitution patterns and counterion presence . Key distinctions include:

  • Core Reactivity : The thiadiazole ring in the target compound exhibits hypervalent sulfur, enabling unique electrophilic pathways absent in conventional thiazoles.

Thiadiazole Analogues

Other thiadiazole derivatives, such as 1,3,4-thiadiazoles or 1,2,5-thiadiazoles, differ in ring connectivity and substituent placement:

  • Stability: The λ⁵ configuration in the target compound increases ring strain but improves electrophilicity compared to non-hypervalent thiadiazoles.
  • Substituent Position: 2,3-diphenyl groups create steric hindrance, reducing nucleophilic attack at the sulfur center compared to monosubstituted analogues.

Counterion Influence

The perchlorate counterion distinguishes the target compound from chloride or nitrate salts of similar heterocycles:

  • Solubility : Perchlorate enhances solubility in polar aprotic solvents (e.g., acetonitrile) but may reduce stability in reducing environments due to microbial perchlorate reduction pathways .
  • Thermal Stability : Perchlorate salts are generally more thermally stable than nitrates but pose explosion risks under friction or heating.

Research Findings and Data Analysis

Table 1: Comparative Properties of Selected Heterocyclic Compounds

Compound Core Structure Substituents Counterion Solubility (Polar Solvents) Notable Reactivity/Bioactivity
5-Acetamido-2,3-diphenyl-1,2λ⁵,4-thiadiazol-2-ylium perchlorate Thiadiazol-2-ylium 5-Acetamido, 2,3-diphenyl ClO₄⁻ Moderate Electrophilic sulfuration, potential antimicrobial activity
Thiazol-5-ylmethyl derivative () Thiazole Hydroperoxypropan-2-yl None Low Enzyme inhibition, oxidative stress modulation
1,3,4-Thiadiazole (generic analogue) 1,3,4-Thiadiazole Variable alkyl/aryl groups Cl⁻/NO₃⁻ High Antifungal, corrosion inhibition

Key Research Insights

  • Synthetic Pathways : The target compound’s hypervalent sulfur requires specialized synthesis (e.g., oxidative cyclization), contrasting with simpler thiazole preparations.
  • Environmental Stability : Microbial perchlorate reduction pathways (e.g., Sulfurospirillum multivorans) may degrade the counterion, altering compound persistence in biological systems .
  • Pharmacological Potential: The acetamido group’s hydrogen-bonding capacity could enhance target binding compared to purely hydrophobic thiazole derivatives.

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